![molecular formula C19H20ClN7O B2843494 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide CAS No. 1797282-93-9](/img/structure/B2843494.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide have been synthesized and evaluated for various biological activities. For instance, a study demonstrated the synthesis and antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives, indicating potential antimicrobial applications for similar compounds (Patil et al., 2021). Another research effort highlighted the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).
Antipsychotic Potential
Research into heterocyclic carboxamides, closely related to the structural class of the queried compound, has identified potential antipsychotic agents. This work involved synthesizing and evaluating the binding affinity to dopamine and serotonin receptors, indicating a possible avenue for the development of new treatments for psychiatric disorders (Norman et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds featuring structural elements of pyridazine and piperazine have been synthesized and tested for antimicrobial and antioxidant activities. This research underscores the potential for similar compounds to serve as templates for developing new antimicrobial agents (Flefel et al., 2018).
Anticonvulsant Properties
Investigations into the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, provide insights into the pharmacophore requirements for anticonvulsant activity. These studies could inform the design of new compounds with enhanced efficacy and safety profiles for treating epilepsy (Georges et al., 1989).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)10-22-19(28)15-5-3-9-26(11-15)17-7-8-18(25-24-17)27-13-21-12-23-27/h1-2,4,6-8,12-13,15H,3,5,9-11H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRGXNSWXKJNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.